molecular formula C11H12F3NS B1426838 3-[3-(Trifluoromethyl)phenyl]thiomorpholine CAS No. 1342431-41-7

3-[3-(Trifluoromethyl)phenyl]thiomorpholine

Cat. No.: B1426838
CAS No.: 1342431-41-7
M. Wt: 247.28 g/mol
InChI Key: HUNSQMSQZADNKP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-[3-(Trifluoromethyl)phenyl]thiomorpholine represents a sophisticated organofluorine heterocyclic compound characterized by the integration of a thiomorpholine ring system with a trifluoromethyl-substituted aromatic ring. The compound is officially designated under the Chemical Abstracts Service registry number 1342431-41-7, establishing its unique identity within global chemical databases. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the formal designation as 3-[3-(trifluoromethyl)phenyl]thiomorpholine reflecting the precise positional relationships between functional groups.

The molecular structure encompasses eleven carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and one sulfur atom, yielding the molecular formula of carbon eleven hydrogen twelve fluorine three nitrogen sulfur. The calculated molecular weight of 247.28 grams per mole positions this compound within the typical range for small molecule pharmaceuticals and synthetic intermediates. The structural complexity arises from the thiomorpholine heterocycle, which incorporates both sulfur and nitrogen heteroatoms within a six-membered ring framework, providing distinctive chemical reactivity patterns and conformational preferences.

Table 1: Fundamental Chemical Properties of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine

Property Value Reference
Chemical Abstracts Service Number 1342431-41-7
Molecular Formula C₁₁H₁₂F₃NS
Molecular Weight 247.28 g/mol
International Chemical Identifier Key HUNSQMSQZADNKP-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System c1cc(cc(c1)C(F)(F)F)C2CSCCN2

The stereochemical considerations for this compound involve the potential for conformational isomerism around the thiomorpholine ring system, though no defined stereocenters are present in the basic structure. The trifluoromethyl group attached to the meta position of the phenyl ring introduces significant electronic effects through its strong electron-withdrawing properties, substantially altering the chemical behavior of the aromatic system compared to unsubstituted analogs.

Historical Development and Discovery

The historical development of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine emerges from the broader research trajectory in substituted thiomorpholine derivatives, which gained prominence in pharmaceutical research during the early twenty-first century. Patent literature indicates that systematic investigations into thiomorpholine derivatives began intensifying around 2009, with particular focus on their potential therapeutic applications in treating neurological disorders including seizure conditions. The specific compound 3-[3-(Trifluoromethyl)phenyl]thiomorpholine appears to have been developed as part of comprehensive structure-activity relationship studies examining the effects of aromatic substitution patterns on biological activity.

The synthesis and characterization of this compound likely emerged from pharmaceutical industry efforts to develop novel therapeutic agents incorporating both the proven thiomorpholine scaffold and the increasingly valuable trifluoromethyl substituent. Research publications from 2016 demonstrate the development of efficient synthetic methodologies for trifluoromethylation of morpholine derivatives, suggesting that related thiomorpholine compounds would have been accessible through similar approaches. The timing of this research coincides with the broader pharmaceutical industry recognition of trifluoromethyl groups as privileged structures in drug design, leading to intensive synthetic method development for incorporating these moieties into heterocyclic frameworks.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-2-8(6-9)10-7-16-5-4-15-10/h1-3,6,10,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNSQMSQZADNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(Trifluoromethyl)phenyl]thiomorpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name: 3-[3-(Trifluoromethyl)phenyl]thiomorpholine
  • CAS Number: 1342431-41-7
  • Molecular Formula: C10H10F3NOS
  • Molecular Weight: 251.25 g/mol

The structure features a thiomorpholine ring substituted with a trifluoromethyl group on a phenyl moiety, which is significant for its biological interactions.

The biological activity of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine is primarily attributed to its interaction with various biological targets. The compound has shown potential in:

  • Inhibiting Enzymatic Activity: Similar compounds have been noted to inhibit specific kinases and enzymes, affecting cellular signaling pathways.
  • Antimicrobial Activity: Research indicates that compounds with trifluoromethyl groups can exhibit significant antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antimicrobial Properties

A study highlighted that 3-[3-(Trifluoromethyl)phenyl]thiomorpholine exhibits promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were assessed against different bacterial strains, showing effective inhibition at concentrations comparable to known antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, preliminary studies suggest that the compound may exhibit anti-inflammatory effects. This is hypothesized to occur through the modulation of inflammatory cytokines and signaling pathways involved in inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A comparative analysis involving several derivatives revealed that compounds containing the trifluoromethyl group consistently demonstrated enhanced antibacterial activity. The study utilized docking simulations to predict binding affinities, confirming that structural modifications could optimize efficacy against target pathogens .
  • Structure-Activity Relationship (SAR):
    Investigations into the SAR of related compounds indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly boosts biological activity. This was particularly evident in derivatives tested against Fusarium solani, where modifications led to increased antifungal potency .
  • Pharmacokinetic Studies:
    Research into the pharmacokinetics of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine revealed favorable absorption characteristics, with studies suggesting good bioavailability and metabolic stability in preliminary animal models .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of drugs targeting specific diseases. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence biological activity, potentially improving the pharmacokinetics of drug candidates derived from it .

Case Study: Antimicrobial Activity
Research has indicated that thiomorpholine derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial activity against pathogens such as Streptococcus mutans and antifungal activity against Candida albicans. These findings suggest that 3-[3-(Trifluoromethyl)phenyl]thiomorpholine could be explored for similar applications in developing novel antimicrobial agents .

Agricultural Chemistry

In agricultural chemistry, 3-[3-(Trifluoromethyl)phenyl]thiomorpholine is utilized in formulating agrochemicals, particularly pesticides and herbicides. The compound's ability to modify biological activity enhances the effectiveness of these chemicals, contributing to improved crop yields and protection against pests .

Example: Pesticide Formulation
The compound's trifluoromethyl group has been associated with increased potency in pesticide formulations. Research indicates that compounds with similar structures have shown enhanced insecticidal and fungicidal activities, making them suitable candidates for developing next-generation agrochemicals .

Material Science

The potential applications of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine extend to material science, where it is being explored for creating advanced materials such as polymers and coatings. The compound’s unique properties may lead to materials with enhanced durability and chemical resistance, which are critical in various industrial applications .

Research Insights: Polymer Development
Studies on related thiomorpholine derivatives have highlighted their utility in synthesizing polymers with desirable mechanical properties. The incorporation of trifluoromethyl groups can significantly affect the thermal stability and chemical resistance of these materials, indicating a promising area for future research .

Research in Chemical Biology

In chemical biology, 3-[3-(Trifluoromethyl)phenyl]thiomorpholine acts as a valuable tool for studying biological pathways and mechanisms. Its ability to interact with biological targets can provide insights into metabolic processes and disease mechanisms .

Application: Mechanistic Studies
The compound's structure suggests potential interactions with key biological targets involved in disease pathways. Research into its binding properties could reveal mechanisms of action that are crucial for developing targeted therapies .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The -CF₃ group (target compound) enhances electrophilicity compared to electron-donating -OCH₃ (methoxy) or neutral -Cl (chloro) substituents, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
  • Molecular Weight : The trifluoromethyl derivative has a higher molecular weight (235.27) due to fluorine atoms, impacting solubility and crystallization behavior .

Preparation Methods

Synthesis of Key Intermediates

a. Preparation of 3-Trifluoromethyl-phenethyl Alcohol

This intermediate is typically synthesized via Grignard chemistry, where 3-trifluoromethylphenyl magnesium bromide reacts with propylene oxide. The process yields alpha-methyl-3-trifluoromethyl-phenethyl alcohol with approximately 50% efficiency, boiling at 80°C under 1 mm Hg pressure. This method provides a foundation for further chlorination or amination steps.

b. Conversion to 3-Trifluoromethyl-phenethyl Chloride

The alcohol undergoes chlorination using thionyl chloride in chloroform, catalyzed by pyridine, under reflux conditions for about two hours. Excess thionyl chloride and HCl are removed under vacuum, and the product is distilled at 98–100°C under 25 mm Hg, achieving yields around 90%. This chlorinated derivative serves as a pivotal electrophile for subsequent nucleophilic substitutions.

c. Synthesis of Alpha-Methyl-3-Trifluoromethyl-phenethyl Chloride

A similar chlorination process applies to alpha-methyl derivatives, with reaction conditions optimized to yield high purity products (around 90%) at 103–105°C. These intermediates are crucial for introducing methyl substitutions on the phenethyl backbone, influencing biological activity and reactivity.

The core step involves nucleophilic substitution of the trifluoromethylphenethyl chloride with thiomorpholine. This reaction typically proceeds in an inert solvent such as isopropyl alcohol or acetonitrile at elevated temperatures (~80°C). The process yields the target compound with high efficiency (~84%), as demonstrated in Example 4 of the referenced patents.

Reaction Parameters Details
Reagents 3-Trifluoromethyl-phenethyl chloride, thiomorpholine
Solvent Isopropyl alcohol or acetonitrile
Temperature ~80°C
Reaction Time Several hours (commonly 4–6 hours)
Yield Approximately 84%

Industrial Scale Synthesis

In large-scale manufacturing, continuous flow reactors and automated systems are employed to enhance yield, purity, and safety. The process involves staged chlorination, purification, and nucleophilic substitution steps, with rigorous quality control including HPLC and NMR analysis to ensure consistency.

Alternative Routes and Modifications

Research indicates that alternative pathways, such as direct amination of trifluoromethylbenzenes followed by ring closure, can be employed. For example, the reaction of trifluoromethylbenzenes with amines under oxidative conditions using PhI(OAc)₂ has been explored for synthesizing related derivatives, although these are less common for the specific thiomorpholine compound.

Summary of Reaction Conditions and Yields

Method Key Reagents Reaction Conditions Yield References
Chlorination of alcohol Thionyl chloride Reflux in chloroform, 2 hours ~90%
Chlorination of methyl derivatives Thionyl chloride Reflux, 2 hours ~90%
Nucleophilic substitution with thiomorpholine Thiomorpholine, chlorides ~80°C, 4–6 hours ~84%

Notes on Reaction Optimization

  • Temperature Control: Elevated temperatures (~80°C) optimize nucleophilic substitution without decomposing sensitive intermediates.
  • Purification: Recrystallization from methyl alcohol-ether mixtures ensures high purity of intermediates.
  • Reaction Monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress and confirming product formation.

Q & A

Q. What are the standard synthetic protocols for 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et3_3N) as a base. The reaction is monitored by thin-layer chromatography (TLC) over 3 days. Post-reaction, triethylammonium chloride is removed by filtration, and pure dispirophosphazenes are isolated via column chromatography with THF/hexane gradients .

Q. What safety precautions are critical when handling thiomorpholine derivatives?

Thiomorpholine derivatives are classified as flammable liquids (Category 4) and severe skin irritants (Category 1A–1C). Researchers must use flame-resistant equipment, wear nitrile gloves, and work in fume hoods. Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and avoiding induced vomiting if ingested. Safety data sheets (SDS) from suppliers like MedChemExpress and Aladdin provide detailed hazard mitigation strategies .

Q. Which spectroscopic methods are essential for structural confirmation?

X-ray crystallography (single-crystal analysis) is the gold standard for resolving 3D structures, as described in supplementary data for related phosphazene derivatives . Nuclear magnetic resonance (NMR, 1^{1}H/13^{13}C/19^{19}F) and high-resolution mass spectrometry (HRMS) validate molecular composition. For example, 19^{19}F NMR is critical for confirming trifluoromethyl group integration .

Q. How is reaction progress monitored during synthesis?

TLC with silica gel plates and UV visualization is standard for tracking reaction completion. Solvent systems like THF/hexane (1:1 v/v) resolve intermediates, while column chromatography isolates products. Advanced labs may use HPLC-MS for real-time monitoring of byproducts .

Q. What solvents and conditions stabilize thiomorpholine derivatives?

THF and dichloromethane (DCM) are preferred due to their inertness and compatibility with amine bases. Reactions are conducted under nitrogen to prevent oxidation. Storage at –20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity in pharmacological studies?

The –CF3_3 group enhances electron-withdrawing effects, increasing binding affinity to enzyme active sites. For example, 3-trifluoromethylpyridines exhibit irreversible enzyme inhibition, making them candidates for cytotoxic antitumor agents. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC50_{50} measurements) validate these mechanisms .

Q. How can contradictory data in reaction yields or purity be resolved?

Discrepancies often arise from byproducts or solvent residues. Cross-validate purity using orthogonal methods:

  • HPLC-MS for quantifying impurities.
  • Differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Elemental analysis for C/H/N/S/F composition. For example, inconsistent melting points may indicate solvent retention, addressed via recrystallization in EtOAc/hexane .

Q. What strategies optimize the synthesis of analogs with varied aryl substituents?

Replace the 3-(trifluoromethyl)phenyl group with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki-Miyaura coupling. Use Pd(PPh3_3)4_4 as a catalyst and THF/water mixtures (3:1) at 80°C. Purify intermediates via flash chromatography before final cyclization .

Q. How are stability studies designed for thiomorpholine-based compounds?

Conduct accelerated degradation tests under stress conditions:

  • Thermal : 40–60°C for 4 weeks.
  • Hydrolytic : pH 1–13 buffers at 25°C.
  • Oxidative : 3% H2_2O2_2. Monitor degradation via LC-MS and quantify stability-indicating parameters (e.g., t90_{90}) .

Q. What advanced techniques characterize electronic effects of the –CF3_3 group?

  • X-ray photoelectron spectroscopy (XPS) measures binding energy shifts in C 1s and F 1s orbitals.
  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution.
  • Cyclic voltammetry assesses redox behavior in acetonitrile/0.1 M TBAPF6_6 .

Methodological Notes

  • Contradiction Management : Cross-reference NMR (e.g., 19^{19}F chemical shifts) with X-ray data to confirm substituent orientation .
  • Safety Compliance : Align handling protocols with OSHA GHS standards for flammable liquids and corrosives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(Trifluoromethyl)phenyl]thiomorpholine
Reactant of Route 2
3-[3-(Trifluoromethyl)phenyl]thiomorpholine

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